molecular formula C5H8N4O2 B033739 Methyl 2-(1H-tetrazol-1-yl)propanoate CAS No. 103557-29-5

Methyl 2-(1H-tetrazol-1-yl)propanoate

Cat. No. B033739
M. Wt: 156.14 g/mol
InChI Key: PPTXBXSPDLTXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1H-tetrazol-1-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative and is commonly used as a building block in the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of Methyl 2-(1H-tetrazol-1-yl)propanoate is not well understood. However, it has been reported that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are known to be involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, Methyl 2-(1H-tetrazol-1-yl)propanoate reduces the production of prostaglandins, thereby exhibiting anti-inflammatory, analgesic, and antipyretic properties.

Biochemical And Physiological Effects

Methyl 2-(1H-tetrazol-1-yl)propanoate has been shown to exhibit various biochemical and physiological effects. In animal studies, it has been reported to reduce inflammation, pain, and fever. Additionally, it has been shown to exhibit antioxidant properties and protect against oxidative stress. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Methyl 2-(1H-tetrazol-1-yl)propanoate in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive methods, making it readily available for research purposes. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using Methyl 2-(1H-tetrazol-1-yl)propanoate in lab experiments is its potential toxicity. It is important to use appropriate safety measures when working with this compound.

Future Directions

There are several future directions for research on Methyl 2-(1H-tetrazol-1-yl)propanoate. One of the most significant areas of research is the development of new drugs based on this compound. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various physiological processes. Finally, there is a need for more studies on the potential toxicity of this compound and the appropriate safety measures that should be taken when working with it.
Conclusion:
In conclusion, Methyl 2-(1H-tetrazol-1-yl)propanoate is a tetrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound possesses anti-inflammatory, analgesic, and antipyretic properties and has been extensively studied for its potential use in the development of new drugs. The synthesis method of Methyl 2-(1H-tetrazol-1-yl)propanoate is simple and inexpensive, making it readily available for research purposes. However, appropriate safety measures should be taken when working with this compound due to its potential toxicity. There are several future directions for research on Methyl 2-(1H-tetrazol-1-yl)propanoate, including the development of new drugs, further understanding of its mechanism of action, and studies on its potential toxicity.

Scientific Research Applications

Methyl 2-(1H-tetrazol-1-yl)propanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported that Methyl 2-(1H-tetrazol-1-yl)propanoate possesses anti-inflammatory, analgesic, and antipyretic properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

CAS RN

103557-29-5

Product Name

Methyl 2-(1H-tetrazol-1-yl)propanoate

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

methyl 2-(tetrazol-1-yl)propanoate

InChI

InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-3-6-7-8-9/h3-4H,1-2H3

InChI Key

PPTXBXSPDLTXQY-UHFFFAOYSA-N

SMILES

CC(C(=O)OC)N1C=NN=N1

Canonical SMILES

CC(C(=O)OC)N1C=NN=N1

synonyms

1H-Tetrazole-1-aceticacid,alpha-methyl-,methylester(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-bromopropionate (66.8 g), 1H-tetrazole (28.02 g), anhydrous potassium carbonate (110 g) and acetone (1000 cm3) was stirred together at the ambient temperature (ca. 18° C.) for 1 hour and then at reflux temperature for four hours. After keeping the mixture for a further 16 hours at the ambient temperature the insoluble component was removed by filtration and the filtrate concentrated by evaporation of the solvent under reduced pressure. The residual oil (60 g) was subjected to distillation and the fraction having a boiling point range from 78°-93° C. at 0.35 to 2.5 mm Hg collected to yeild methyl 2-(1,2,3,4-2H-tetrazol-2-yl)propionate (A; 22.3 g). The undistillable residue was dissolved in dichloromethane and purified by elution through a short silica column. The collected eluate was concentrated by evaporation of the solvent under reduced pressure to yield methyl 2-(1,2,3,4-1H-tetrazol-1-yl)propionate (B; 35 g, 99% pure by gas/liquid chromatographic analysis).
Quantity
66.8 g
Type
reactant
Reaction Step One
Quantity
28.02 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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